molecular formula C10H10BrF3O B13603604 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene

1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene

Cat. No.: B13603604
M. Wt: 283.08 g/mol
InChI Key: PGYUYQKDRYWVMS-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene (CAS 1494743-99-5) is an organic compound with the molecular formula C₁₀H₁₀BrF₃O and a molecular weight of 283.09 g/mol . This reagent is characterized by a benzene core substituted with a 1-bromopropan-2-yl group and a trifluoromethoxy group in the para position. The compound is provided with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . The presence of both a reactive benzyl bromide moiety and a trifluoromethoxy group makes this compound a valuable and versatile building block in synthetic organic chemistry. The bromine atom serves as a good leaving group, enabling this molecule to participate in various coupling reactions and nucleophilic substitutions. This allows researchers to elaborate the core structure into more complex target molecules. The trifluoromethoxy group is a key pharmacophore in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability. Consequently, this compound is primarily used in pharmaceutical research and development for the synthesis of novel bioactive compounds and in material science for creating advanced organic materials. This product is intended for laboratory and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H10BrF3O/c1-7(6-11)8-2-4-9(5-3-8)15-10(12,13)14/h2-5,7H,6H2,1H3

InChI Key

PGYUYQKDRYWVMS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene generally follows a two-stage approach:

  • Stage 1: Introduction of the trifluoromethoxy group onto the benzene ring, typically at the para position.
  • Stage 2: Attachment and bromination of the propyl side chain at the benzylic position to yield the 1-bromopropan-2-yl substituent.

This approach requires precise control of reaction conditions to ensure regioselectivity and avoid side reactions such as over-bromination or decomposition of sensitive groups.

Preparation of 4-(Trifluoromethoxy)benzene Derivative

The trifluoromethoxy group is introduced via fluorination of chlorinated anisole derivatives or related intermediates. According to a detailed patent process, the following steps are involved:

This sequence ensures high purity (up to 99.5%) of trifluoromethoxybenzene intermediates critical for subsequent functionalization.

Side-Chain Functionalization: Formation of 1-(1-Bromopropan-2-yl) Substituent

The side chain introduction typically involves alkylation or substitution reactions on the aromatic ring or benzylic position. For 1-(1-bromopropan-2-yl) substitution, the following methods are notable:

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Chlorination of anisole Cl2 gas, radical initiator, UV light 4-Chlorobenzotrifluoride 90–100°C 4–5 hours N/A Radical chlorination
2 Fluorination Anhydrous HF, SS316 autoclave 80°C, 30–35 kg/cm² 4–6 hours N/A Conversion to trifluoromethoxybenzene
3 Nitration H2SO4 + HNO3 mixture Dichloromethane (DCM) 0–35°C 2 hours total ~90% para isomer Isomer separation by extraction
4 Benzylic bromination NBS, radical initiator Dichloromethane Room temperature Several hours Variable Selective bromination of side chain
5 Lithiation and electrophilic substitution LIDA, electrophile (bromopropyl halide) THF or DMSO -100°C to -75°C 1–2 hours Moderate Controlled lithiation and substitution

Research Results and Comparative Perspectives

Reaction Mechanism Insights

  • The benzylic bromination proceeds via a radical chain mechanism initiated by light or radical initiators, where the bromine radical abstracts a hydrogen from the benzylic position, followed by recombination to form the brominated product.
  • Lithiation of 1-bromo-4-(trifluoromethoxy)benzene with LIDA generates a highly reactive organolithium intermediate that can undergo regioselective electrophilic substitution, enabling the introduction of the bromopropyl side chain with high positional control.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Chlorination of anisole derivatives Cl2, UV light, radical initiator, 90–100°C Efficient chlorination Requires careful control of Cl2
Fluorination with anhydrous HF HF, 80°C, high pressure autoclave High yield of trifluoromethoxybenzene Handling of corrosive HF and pressure
Nitration to nitro intermediates H2SO4 + HNO3, 0–35°C High regioselectivity (para isomer) Mixture of isomers possible
Benzylic bromination NBS, radical initiator, room temperature Selective bromination of side chain Radical side reactions possible
Lithiation and substitution LIDA, electrophile, low temperature (-100°C) High regioselectivity and control Requires low temperature and inert atmosphere

The preparation of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene is a multi-step process involving strategic introduction of the trifluoromethoxy group onto the benzene ring, followed by selective bromination of the propyl side chain. The key synthetic methods include radical chlorination and fluorination steps, nitration for intermediate preparation, and benzylic bromination or lithiation for side-chain functionalization.

The reaction conditions must be carefully optimized to maximize yield and purity while minimizing side reactions. The use of controlled radical initiators, low temperatures for lithiation, and appropriate solvent systems are critical factors.

This compound’s synthesis reflects the integration of classical aromatic substitution chemistry with modern fluorination techniques, highlighting its relevance in advanced organic synthesis for pharmaceutical and material science applications.

Chemical Reactions Analysis

1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol or alkane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly impact chemical behavior. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity Features
1-Bromo-4-(trifluoromethoxy)benzene -Br (para), -OCF₃ (para) C₇H₄BrF₃O 259.00 Bromine at para position; reactive in Suzuki couplings and Grignard reactions
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene -Br (para), -F (ortho), -OCF₃ (para) C₇H₃BrF₄O 275.45 Fluorine at ortho position increases steric hindrance and alters electronic properties
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene -Br (para), -Cl (ortho), -OCF₃ (para) C₇H₃BrClF₃O 275.45 Chlorine’s weaker leaving-group ability reduces reactivity in SN2 reactions vs. bromine
Target Compound -1-Bromopropan-2-yl (branched), -OCF₃ (para) C₁₀H₁₀BrF₃O 289.09* Branched alkyl chain enhances steric bulk; bromine remains reactive for substitutions

*Calculated molecular weight based on structure.

Key Insights :

  • Bromine vs. Chlorine : Bromine’s superior leaving-group ability makes brominated analogs more reactive in nucleophilic substitutions than chlorinated counterparts (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) .
  • Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to meta positions in all analogs .
Pharmaceutical Intermediates
  • 1-Bromo-4-(trifluoromethoxy)benzene : Used in Grignard reactions to synthesize carboxylic acids (e.g., 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propionic acid), key intermediates in anti-inflammatory drugs .
  • Target Compound: Potential utility in alkylation or coupling reactions to create branched pharmacophores, leveraging its bromopropane chain for modular synthesis .
Agrochemicals
  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene : Fluorine’s metabolic stability enhances herbicidal activity in derivatives .
  • Target Compound : The branched alkyl chain may improve lipid solubility, aiding penetration into plant cuticles for agrochemical applications .

Physicochemical Properties

Property 1-Bromo-4-(trifluoromethoxy)benzene Target Compound
Boiling Point ~215–220°C (estimated) Higher due to increased alkyl chain
LogP (Lipophilicity) ~2.8 ~3.5 (predicted)
Solubility in Hexane High Moderate

Note: The target compound’s longer alkyl chain increases hydrophobicity, affecting formulation strategies in drug design .

Biological Activity

1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene, also known by its CAS number 1494712-94-5, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

The compound features a bromopropane group and a trifluoromethoxy substituent on a benzene ring, which contribute to its physicochemical properties. The molecular formula is C10H10BrF3OC_10H_{10}BrF_3O with a molecular weight of approximately 275.09 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene indicates potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study conducted by explored the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-64 µg/mL for Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene through its action on cytokine production. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible mechanism for its anti-inflammatory effects.

Case Study 1: In Vivo Efficacy

In a recent in vivo study, mice treated with varying doses of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene demonstrated reduced inflammation markers when subjected to an induced inflammatory response. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Case Study 2: Mechanistic Insights

A mechanistic study investigated the pathways involved in the biological activity of this compound. It was found that it modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This pathway is crucial for understanding how the compound exerts its effects at the cellular level.

Q & A

Q. Basic

  • NMR : 1H^1\text{H} NMR identifies protons adjacent to bromine (δ 1.8–2.1 ppm for CH2_2Br; δ 4.5–5.0 ppm for trifluoromethoxy group). 13C^{13}\text{C} NMR confirms quaternary carbons (δ 120–125 ppm for CF3_3O) .
  • IR : Peaks at 650–750 cm1^{-1} (C-Br stretch) and 1150–1250 cm1^{-1} (C-O-C in trifluoromethoxy) .
  • GC-MS : Molecular ion peak at m/z 269 (M+^+) and fragmentation patterns (e.g., loss of Br at m/z 190) .

Advanced
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}). X-ray crystallography resolves crystal packing and bond angles, critical for studying solid-state reactivity . Hyphenated techniques like LC-NMR/MS enable real-time monitoring of degradation products during stability studies .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, reducing elimination byproducts. For bromination, non-coordinating solvents (CCl4_4) prevent ligand interference .
  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) accelerates bromide displacement via a "halogen exchange" mechanism .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C → 50°C) minimizes thermal decomposition of the trifluoromethoxy group .

How does the trifluoromethoxy group influence biological activity and pharmacokinetics?

Advanced
The -OCF3_3 group enhances metabolic stability by resisting cytochrome P450 oxidation. Its strong electron-withdrawing effect increases binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). In antimalarial studies, derivatives with this group showed 50% inhibitory concentration (IC50_{50}) values <1 μM against Plasmodium falciparum . Molecular docking simulations reveal hydrogen-bonding interactions with target proteins (e.g., dihydrofolate reductase) .

What analytical techniques assess purity, and how are they validated?

Q. Basic

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities (<0.1% by area normalization). UV detection at 254 nm .
  • Elemental Analysis : Validates Br and F content (theoretical: Br 29.7%, F 21.2%) .

Q. Advanced

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (critical for asymmetric synthesis) .
  • ICP-MS : Detects trace metal contaminants (e.g., Pd <1 ppm) from catalytic reactions .

How is computational chemistry applied to study its reactivity?

Q. Advanced

  • DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices identify nucleophilic sites) .
  • MD Simulations : Model solvation effects on reaction kinetics (e.g., DCM vs. THF) .
  • QSPR Models : Correlate substituent effects (e.g., -CF3_3O vs. -OCH3_3) with biological activity .

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